molecular formula C22H27FN3NaO6S B12362920 Rosuvastatin-13C,d3 (sodium)

Rosuvastatin-13C,d3 (sodium)

Cat. No.: B12362920
M. Wt: 507.5 g/mol
InChI Key: RGEBGDYYHAFODH-IVRFYTEVSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rosuvastatin-13C,d3 (sodium) involves multiple steps, starting from the labeled precursors. The process typically includes the following steps :

    Preparation of labeled intermediates: The synthesis begins with the preparation of labeled intermediates, such as [2H4] methyl 4-(4-fluorophenyl)-6-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

    Formation of the pyrimidine ring: The labeled intermediates undergo cyclization reactions to form the pyrimidine ring structure.

    Introduction of the side chains: The side chains, including the labeled carbon and deuterium atoms, are introduced through various chemical reactions, such as alkylation and acylation.

    Final assembly: The final product, Rosuvastatin-13C,d3 (sodium), is obtained through purification and crystallization steps.

Industrial Production Methods

Industrial production of Rosuvastatin-13C,d3 (sodium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Rosuvastatin-13C,d3 (sodium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction .

Major Products

The major products formed from these reactions include various metabolites and derivatives of Rosuvastatin-13C,d3 (sodium), which are used for further studies in pharmacokinetics and drug metabolism .

Comparison with Similar Compounds

Similar Compounds

    Atorvastatin: Another statin medication used to lower cholesterol levels.

    Simvastatin: A statin with a similar mechanism of action but different pharmacokinetic properties.

    Pravastatin: Known for its hydrophilic nature and lower potential for drug-drug interactions.

Uniqueness

Rosuvastatin-13C,d3 (sodium) is unique due to its isotopic labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies . This makes it a valuable tool in drug development and clinical research.

Properties

Molecular Formula

C22H27FN3NaO6S

Molecular Weight

507.5 g/mol

IUPAC Name

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methylsulfonyl(trideuterio(113C)methyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m1./s1/i3+1D3;

InChI Key

RGEBGDYYHAFODH-IVRFYTEVSA-M

Isomeric SMILES

[2H][13C]([2H])([2H])N(C1=NC(=C(C(=N1)C(C)C)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)S(=O)(=O)C.[Na+]

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.